3-Chloro-4-methylphenyl disulfide
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Overview
Description
3-Chloro-4-methylphenyl disulfide is an organic compound with the molecular formula C14H12Cl2S2. It is a member of the disulfide family, characterized by the presence of a disulfide bond (S-S) between two aromatic rings. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-4-methylphenyl disulfide can be synthesized through various methods. One common approach involves the reaction of 3-chloro-4-methylphenol with sulfur dichloride (S2Cl2) under controlled conditions. The reaction typically occurs in the presence of a base, such as sodium hydroxide (NaOH), to facilitate the formation of the disulfide bond.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of temperature, pressure, and reaction time to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-methylphenyl disulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can break the disulfide bond, yielding thiols.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
3-Chloro-4-methylphenyl disulfide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-4-methylphenyl disulfide involves its interaction with molecular targets through its disulfide bond. This bond can undergo redox reactions, leading to the formation of reactive intermediates that interact with proteins and other biomolecules. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: A related compound with similar structural features but different chemical properties.
3-Chloro-4-methylphenol: Another related compound with a single sulfur atom instead of a disulfide bond.
Uniqueness
3-Chloro-4-methylphenyl disulfide is unique due to its disulfide bond, which imparts distinct redox properties and reactivity compared to its analogs. This makes it valuable in specific chemical and biological applications where such properties are desired.
Properties
CAS No. |
100871-75-8 |
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Molecular Formula |
C14H12Cl2S2 |
Molecular Weight |
315.3 g/mol |
IUPAC Name |
2-chloro-4-[(3-chloro-4-methylphenyl)disulfanyl]-1-methylbenzene |
InChI |
InChI=1S/C14H12Cl2S2/c1-9-3-5-11(7-13(9)15)17-18-12-6-4-10(2)14(16)8-12/h3-8H,1-2H3 |
InChI Key |
GPXATXPADIJRGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)SSC2=CC(=C(C=C2)C)Cl)Cl |
Origin of Product |
United States |
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